molecular formula C11H13ClN2O2 B1389416 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride CAS No. 1158498-69-1

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride

Cat. No.: B1389416
CAS No.: 1158498-69-1
M. Wt: 240.68 g/mol
InChI Key: JTIIGIOLGBNWSL-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride is a benzimidazole derivative offered for research purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities . This compound features a propionic acid chain linked to a 2-methyl-benzimidazole group, a structure similar to other patented compounds investigated for potential therapeutic uses, including as antihypertensive agents . Researchers value such scaffolds for developing novel bioactive molecules, particularly in oncology and antimicrobial studies, as benzimidazole derivatives have demonstrated antitumor and antimicrobial properties in scientific research . This product is strictly for laboratory research use. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-7-12-9-4-2-8(3-5-11(14)15)6-10(9)13-7;/h2,4,6H,3,5H2,1H3,(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIIGIOLGBNWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include:

    Condensation with formic acid or trimethyl orthoformate: This step forms the benzimidazole core.

    Alkaline alcoholic solution: Used for reactions involving carbondisulphide.

    Reaction with aromatic or aliphatic aldehydes: This step can be performed in various solvents like acetonitrile.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: For efficient heat and mass transfer.

    Catalysts: To enhance reaction rates and selectivity.

    Purification steps: Such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Common in benzimidazole chemistry, where substituents on the aromatic ring can be replaced.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield benzimidazole oxides.

    Reduction: Can produce benzimidazole amines.

    Substitution: Results in various substituted benzimidazole derivatives.

Scientific Research Applications

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to:

    Bind to DNA and RNA: Affecting their function and replication.

    Inhibit enzymes: Such as topoisomerases, which are crucial for DNA replication.

    Modulate signaling pathways: Involved in cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Key Properties of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound Likely C₁₁H₁₃ClN₂O₂ ~240–250 (estimated) Benzoimidazole, propionic acid, HCl Discontinued; research applications
L-Histidine monohydrochloride monohydrate C₆H₁₀ClN₃O₂•H₂O 209.63 Imidazole, amino acid, HCl Pharmaceutical additive, biochemical studies
Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride C₇H₁₂ClN₃O₂ 205.64 Imidazole, methyl ester, HCl Synthetic intermediate in drug design
3-(3,4-Dimethoxyphenyl)propionic acid C₁₁H₁₄O₄ 210.22 Methoxy-phenyl, propionic acid Organic synthesis; no salt form
3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride C₁₂H₁₇ClN₄O₂ 296.75 (estimated) Piperazine-pyridine, HCl Potential receptor ligand (e.g., GPCRs)

Research Findings and Functional Insights

A. Heterocyclic Core Variations

  • Benzimidazole vs. Imidazole: The benzoimidazole core in the target compound confers greater aromatic stability and lipophilicity compared to imidazole derivatives like L-histidine monohydrochloride . This may enhance membrane permeability in biological systems.
  • Pyridine-Piperazine Hybrids : Compounds such as 3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride exhibit basic nitrogen-rich frameworks, favoring interactions with cationic binding sites (e.g., neurotransmitter receptors) .

B. Acid/Esters and Salt Forms

  • Hydrochloride Salts : The HCl salt form (as in the target compound and L-histidine derivative) improves aqueous solubility compared to free bases, critical for in vitro assays .
  • Ester vs. Acid: Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride () contains a methyl ester, which may act as a prodrug moiety, unlike the carboxylic acid in the target compound .

C. Substituent Effects

  • Methoxy Groups : 3-(3,4-Dimethoxyphenyl)propionic acid () lacks a heterocycle but includes electron-donating methoxy groups, which can alter electronic properties and binding affinities compared to methyl-benzimidazole derivatives .

Biological Activity

Overview

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride is a compound belonging to the benzimidazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in areas such as antimicrobial, anticancer, and antiviral activities. The unique structure of this compound contributes to its biological effects, making it a valuable subject for research.

  • IUPAC Name : 3-(2-methyl-1H-benzoimidazol-5-yl)propanoic acid; hydrochloride
  • Molecular Formula : C₁₁H₁₂N₂O₂·HCl
  • CAS Number : 1158498-69-1

The biological activity of this compound can be attributed to several mechanisms:

  • DNA and RNA Binding : The compound may interact with nucleic acids, affecting their function and replication processes.
  • Enzyme Inhibition : It has been noted to inhibit key enzymes such as topoisomerases, which play a crucial role in DNA replication.
  • Modulation of Signaling Pathways : The compound can influence pathways involved in cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to disrupt microbial cell walls or interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

Studies have shown that this compound may induce apoptosis in cancer cells. This effect is likely due to its ability to inhibit topoisomerases and other enzymes critical for cancer cell proliferation.

Neuroprotective Effects

Emerging evidence suggests that compounds related to benzimidazoles can offer neuroprotection by modulating oxidative stress and inflammatory responses. This could be particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives, including:

  • Neuroprotection Against Oxidative Stress :
    • A study demonstrated that derivatives similar to 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid showed neuroprotective effects against oxidative stress induced by hydrogen peroxide in neuronal cell lines (SH-SY5Y). These compounds were effective in reducing lipid peroxidation and superoxide anion generation, indicating their potential as neuroprotective agents .
  • Anticancer Studies :
    • Research involving various benzimidazole derivatives has highlighted their capability to inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds were found to effectively target human cancer cell lines, leading to decreased viability .
  • Antimicrobial Efficacy :
    • Investigations into the antimicrobial properties of benzimidazole compounds revealed significant activity against various pathogens. The structural features of these compounds enhance their ability to penetrate microbial membranes and disrupt cellular functions .

Data Table: Biological Activities of this compound

Activity TypeMechanismReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis
NeuroprotectiveModulation of oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzoimidazole derivatives are often prepared using nitro-substituted intermediates followed by reduction and cyclization. Optimization includes adjusting pH (e.g., using NaOH for hydrolysis, as in ), temperature control (e.g., room temperature for overnight stirring ), and solvent selection. Catalysts like Brønsted acidic ionic liquids have been used for analogous compounds to improve yield . Purification may involve recrystallization or column chromatography.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • X-ray crystallography resolves crystal structures (e.g., benzoimidazole derivatives in ).
  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and functional groups, as demonstrated in .
  • Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for related compounds ).
  • HPLC with UV detection quantifies purity, as seen in residual solvent analysis .

Advanced Research Questions

Q. How can researchers assess metabolic stability or degradation pathways of this compound in biological systems?

  • Methodological Answer :

  • In vitro models : Use intestinal microbiota (e.g., fecal suspensions) to simulate microbial degradation, as shown for propionic acid derivatives .
  • LC-MS/MS tracks metabolites like hydroxylated or dealkylated products.
  • Phase II enzyme assays (e.g., glucuronidation/sulfation) evaluate mammalian metabolism .

Q. What strategies resolve contradictory data in synthesis yields or by-product formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, pH, catalysts) to identify critical factors.
  • By-product identification : Use HPLC-MS to isolate impurities (e.g., nitro-intermediates in ) and compare with reference standards.
  • Replication : Cross-validate results using alternative routes (e.g., compare cyclization methods in vs. hydrolysis in ).

Q. How can researchers mitigate instability issues during storage or handling?

  • Methodological Answer :

  • Lyophilization : Stabilize hydrochloride salts by removing moisture.
  • Inert atmosphere : Store under nitrogen/argon to prevent oxidation.
  • Safety protocols : Follow guidelines for handling corrosive reagents (e.g., HCl neutralization as in ).

Contradictions and Resolutions

  • Synthesis pH : uses alkaline conditions (pH 10–12), while employs neutral buffers. Resolution: Test pH 6.5–12 to map yield-pH relationships .
  • By-products : Nitro-group retention () vs. dealkylation (). Resolution: Use deuterated solvents in NMR to track substituent retention .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride
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3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride

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